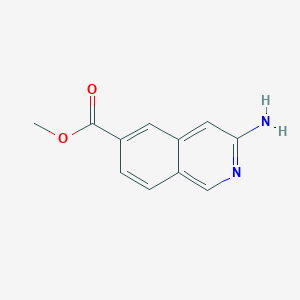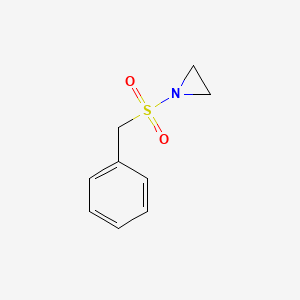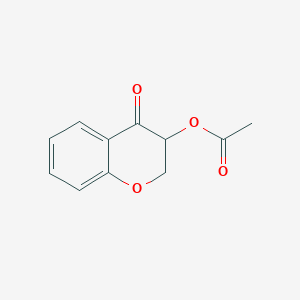
(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine is a chiral compound belonging to the class of indole derivatives It is characterized by the presence of a methoxy group at the 6-position of the indole ring and a propan-2-amine side chain at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis or other methods.
Side Chain Introduction: The propan-2-amine side chain is introduced through a series of reactions, including alkylation and amination. This step often involves the use of reagents like alkyl halides and amines under controlled conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting reagents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the propan-2-amine side chain.
Substitution Products: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Biochemistry: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter levels and neuronal activity, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine: The enantiomer of the compound with different stereochemistry.
1-(6-Methoxy-1H-indol-3-yl)ethanamine: A similar compound with a shorter side chain.
1-(6-Methoxy-1H-indol-3-yl)butan-2-amine: A similar compound with a longer side chain.
Uniqueness
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the methoxy group at the 6-position of the indole ring. This structural configuration contributes to its distinct pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
(2R)-1-(6-methoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-6-10(15-2)3-4-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m1/s1 |
Clé InChI |
CMYKARMYSPCRCF-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC1=CNC2=C1C=CC(=C2)OC)N |
SMILES canonique |
CC(CC1=CNC2=C1C=CC(=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


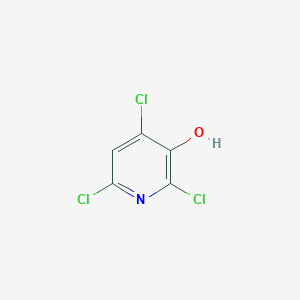
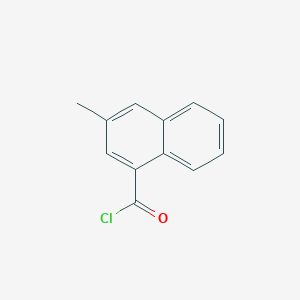
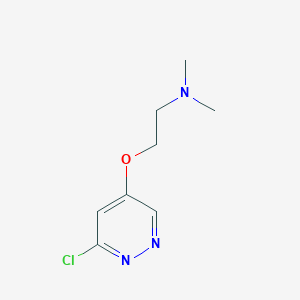
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
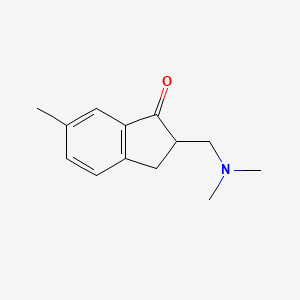
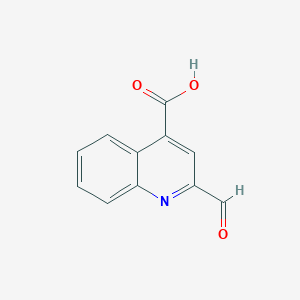
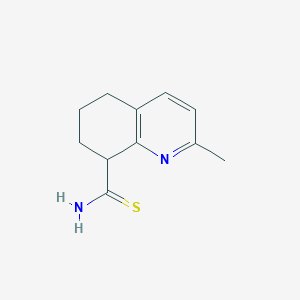
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

